molecular formula C7H5NO4 B561857 (2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid CAS No. 1189695-39-3

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid

Cat. No.: B561857
CAS No.: 1189695-39-3
M. Wt: 174.066
InChI Key: LVPMIMZXDYBCDF-BNUYUSEDSA-N
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Description

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid is a labeled derivative of pyridine-2,5-dicarboxylic acid, where the carbon atoms in the pyridine ring are replaced with the carbon-13 isotope. This compound is part of the pyridinedicarboxylic acid family, which are dicarboxylic derivatives of pyridine.

Scientific Research Applications

Mechanism of Action

Safety and Hazards

2,5-Pyridinedicarboxylic Acid-13C7 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of 2,5-Pyridinedicarboxylic Acid-13C7 research could involve further studies on its biodegradation, its use in the synthesis of new materials, and its potential applications in life science-related research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine-2,5-dicarboxylic acid can be achieved through various methods. One common approach involves the oxidation of pyridine-2,5-dimethanol using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the hydrolysis of diethyl 4-hydroxypyridine-2,5-dicarboxylate, followed by oxidation .

Industrial Production Methods

Industrial production of pyridine-2,5-dicarboxylic acid typically involves the catalytic oxidation of pyridine derivatives. This process can be carried out using catalysts such as vanadium pentoxide (V2O5) in the presence of air or oxygen at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

Pyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Pyridine-2,5-dicarboxylic acid can be compared with other pyridinedicarboxylic acid isomers:

Pyridine-2,5-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which influences its reactivity and applications in various fields .

Properties

IUPAC Name

(2,3,4,5,6-13C5)pyridine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPMIMZXDYBCDF-BNUYUSEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=N[13CH]=[13C]1[13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662181
Record name (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.068 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189695-39-3
Record name (~13~C_5_)Pyridine-2,5-(~13~C_2_)dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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